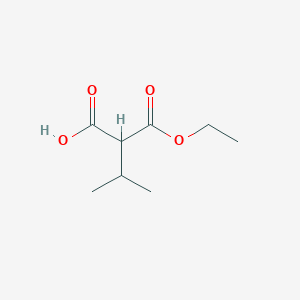
Dicyclohexyl-2-methylidenbutandioat
Übersicht
Beschreibung
Dicyclohexyl 2-methylidenebutanedioate, also known as methylene-succinic acid dicyclohexyl ester, is a chemical compound with the molecular formula C₁₇H₂₆O₄ and a molecular weight of 294.386 g/mol . This compound is characterized by its unique structure, which includes two cyclohexyl groups attached to a butanedioate backbone with a methylene group.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl 2-methylidenebutanedioate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound can be utilized in biochemical studies to investigate enzyme-catalyzed reactions involving ester substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexyl 2-methylidenebutanedioate can be synthesized through esterification reactions involving methylene-succinic acid and cyclohexanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of dicyclohexyl 2-methylidenebutanedioate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of dicyclohexyl 2-methylidenebutanedioate involves its reactivity as an ester. The compound can undergo hydrolysis to release methylene-succinic acid and cyclohexanol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
Dicyclohexylurea (DCU): A byproduct of reactions involving DCC.
Dicyclohexylmethanone: An organic compound with similar structural features.
Uniqueness
Dicyclohexyl 2-methylidenebutanedioate is unique due to its specific ester structure, which imparts distinct reactivity and stability. Unlike DCC and DCU, which are primarily used in peptide synthesis, dicyclohexyl 2-methylidenebutanedioate finds broader applications in organic synthesis, polymer chemistry, and industrial processes .
Eigenschaften
IUPAC Name |
dicyclohexyl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-13(17(19)21-15-10-6-3-7-11-15)12-16(18)20-14-8-4-2-5-9-14/h14-15H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMGSFDHKDJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OC1CCCCC1)C(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57086-49-4 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dicyclohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57086-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20620704 | |
| Record name | Dicyclohexyl 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15700-62-6 | |
| Record name | Dicyclohexyl 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1652601.png)

![5-Oxaspiro[2.4]heptan-1-amine](/img/structure/B1652604.png)

![Bicyclo[3.3.1]nonan-1-ol](/img/structure/B1652607.png)




